6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine - 1111849-77-4

6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine

Catalog Number: EVT-1756618
CAS Number: 1111849-77-4
Molecular Formula: C11H11ClN4
Molecular Weight: 234.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic aromatic substitution: This involves the displacement of a leaving group, such as a chlorine atom, on an aromatic ring by a nucleophile, such as an amine. []
  • Condensation reactions: These reactions involve the combination of two molecules, often with the loss of a small molecule like water, to form a new bond. []
Applications
  • Medicinal chemistry: Pyrimidine derivatives are commonly used as building blocks in medicinal chemistry for the development of new drugs and pharmaceuticals. [, , ] This compound could potentially be utilized to synthesize novel compounds with desired biological activities, such as anticancer, antiviral, or antimicrobial agents.
  • Material science: Some pyrimidines find applications in material science, for example, as components of liquid crystals [] or in the development of luminescent materials. It's possible that this compound could be further modified or incorporated into larger structures for such applications.

3-Ethyl-1-Methyl-N-((2-Phenylthiazol-4-yl)Methyl)-1H-Pyrazole-5-Carboxamide

Compound Description: This compound, denoted as 1a in its respective paper [], was identified as a lead compound exhibiting fungicidal activity. This discovery arose during the exploration of novel pesticides structurally related to the commercial insecticide tebufenpyrad.

5-Chloro-N-(1-((3-Chloropyridin-2-yl)Oxy)Propan-2-yl)-6-(Difluoromethyl)Pyrimidin-4-amine (HNPC-A9229)

Compound Description: This compound, referred to as HNPC-A9229 or 5b5-6 in the relevant study [], is the result of further structural optimization based on 2a. This optimization involved introducing a pyridin-2-yloxy substructure to mitigate the rat toxicity observed in 2a. HNPC-A9229 exhibits exceptional fungicidal properties, exceeding those of commercially available fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam, while demonstrating low toxicity in rats.

5-Chloro-6-(Difluoromethyl)-N-(2-(2-Fluoro-4-Methyl-5-((2,2,2-Trifluoroethyl)Thio)Phenoxy)Ethyl)Pyrimidin-4-amine (Compound T4)

Compound Description: This compound, designated as T4 in its respective study [], belongs to a series of pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide moiety. It displayed potent acaricidal activity against Tetranychus urticae, comparable to the commercial acaricide cyenopyrafen.

5-Chloro-6-(Difluoromethyl)-2-Methyl-N-(2-(3-((2,2,2-Trifluoroethyl)Thio)Phenoxy)Ethyl)Pyrimidin-4-amine (Compound T15)

Compound Description: This compound, denoted as T15 in its respective study [], is another pyrimidin-4-amine derivative bearing a trifluoroethyl sulfide moiety. It demonstrated significant fungicidal activity against Erysiphe graminis and Puccinia sorghi, surpassing the efficacy of the commercial fungicide tebuconazole.

5-Phenyl-N-(Pyridin-2-ylmethyl)-2-(Pyrimidin-5-yl)Quinazolin-4-amine

Compound Description: This compound, designated as 13k in its respective study [], is a potent and selective inhibitor of the Kv1.5 potassium channel. It showed robust efficacy in preclinical models of atrial and ventricular effective refractory periods.

N-(3-(4-Chlorophenoxy)Benzyl)-2-Methyl-7H-Pyrrolo[2,3-d]Pyrimidin-4-amine

Compound Description: This compound [] features a pyrrolo[2,3-d]pyrimidine core structure substituted with a 2-methyl group and a N-(3-(4-chlorophenoxy)benzyl)amine moiety.

3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines

Compound Description: This series of compounds [] is characterized by a pyrazolo[1,5-a]pyrimidine core, substituted at the 3-position with a phenyl group and at the 7-position with an N-(pyridin-2-ylmethyl)amine moiety.

N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-amine Analogues

Compound Description: These compounds [] are based on a pyrimidin-4-amine scaffold with a 6-(trifluoromethyl)pyridin-2-yl group attached to the nitrogen atom. The 2- and 6- positions of the pyrimidine ring are substituted with various aryl or heteroaryl groups.

N-(Pyridin-2-yl)Pyrimidin-4-Amine Derivatives Containing a Sulfoximine Group

Compound Description: These compounds are characterized by a pyrimidin-4-amine core with a pyridin-2-yl group linked to the nitrogen atom []. A key feature is the presence of a sulfoximine group attached to the pyrimidine ring, which can be further substituted with a wide range of groups.

Relevance: These compounds are structurally related to 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine through their shared pyrimidin-4-amine core and the pyridin-2-yl substituent on the amine nitrogen. The presence of the sulfoximine group in these derivatives, absent in the main compound, highlights the exploration of incorporating distinct functional groups onto the pyrimidine ring. This modification aims to modulate the compound's properties and potentially uncover novel biological activities. The study of these derivatives could offer valuable insights into structure-activity relationships, guiding further modifications of 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine for various applications. []

6-Heterocyclic-2-(1H-Pyrazol-1-yl)-N-(Pyridin-2-yl)Pyrimidin-4-amine Derivatives

Compound Description: This series of compounds [] features a pyrimidin-4-amine core structure. A pyridin-2-yl group is attached to the nitrogen atom, while a 1H-pyrazol-1-yl group occupies the 2-position of the pyrimidine ring. The key structural variation lies in the 6-position, which incorporates diverse heterocyclic substituents.

Relevance: These compounds exhibit structural similarities to 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine. They share the pyrimidin-4-amine core and the N-(pyridin-2-yl) portion. The significant difference lies in the presence of a 1H-pyrazol-1-yl substituent at the 2-position and the exploration of various heterocyclic groups at the 6-position of the pyrimidine ring in these derivatives. This structural comparison suggests that modifying the 2- and 6-positions of the pyrimidine ring, while maintaining the core pyrimidin-4-amine and N-(pyridin-2-yl) moieties, could be a viable strategy for modulating the biological activities of this class of compounds. []

N-(2-Methyl-5-Nitrophenyl)-4-(Pyridin-2-yl)Pyrimidin-2-amine (NPPA)

Compound Description: NPPA is a potential template for drug design against chronic myelogenous leukemia (CML) [, ]. This molecule features a pyrimidin-2-amine core with a (2-methyl-5-nitrophenyl)amino group at the 2-position and a pyridin-2-yl group at the 4-position.

5-Chloro-N-(2-Fluoro-4-(5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)Benzyl)-6-(1-Fluoroethyl)Pyrimidin-4-amine (U7)

Compound Description: This compound, identified as U7 in the study [], is a pyrimidin-4-amine derivative containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. It demonstrated broad-spectrum insecticidal and fungicidal activity against various pests, including Mythimna separata and Pseudoperonospora cubensis.

5-Bromo-N-(2-Fluoro-4-(5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)Benzyl)-6-(1-Fluoroethyl)Pyrimidin-4-amine (U8)

Compound Description: Designated as U8 in the study [], this compound represents another pyrimidin-4-amine derivative incorporating a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. It displayed a broad range of insecticidal and fungicidal activity against various pests, notably Mythimna separata and Pseudoperonospora cubensis.

5-Methyl-1-Phenyl-3-(Thieno[2,3-d]Pyrimidin-4-yl)Chromeno[4,3-d]Pyrazolo[3,4-b]Pyridin-6(3H)-one (Compound 3)

Compound Description: This compound, referred to as 3 in the study [], features a complex fused heterocyclic structure incorporating thieno[2,3-d]pyrimidine, chromeno[4,3-d]pyrazolo[3,4-b]pyridine, and pyrimidinone moieties.

F 13640 [(3-Chloro-4-Fluoro-Phenyl)-[4-Fluoro-4-{[(5-Methyl-Pyridin-2-ylmethyl)-Amino]-Methyl}Piperidin-1-yl]Methanone, Fumaric Acid Salt]

Compound Description: This compound, known as F 13640 [], acts as a high-efficacy 5-hydroxytryptamine 1A (5-HT1A) receptor agonist. It displays both hyperalgesic and analgesic effects in rats, depending on the time course of receptor occupancy and drug concentration in the brain and plasma.

5-Chloro-3-(2,4-Dichlorophenyl)-N-(3-Methoxyphenyl)-2-Methyl-6-Phenylpyrazolo[1,5-a]Pyrimidin-7-amine

Compound Description: This complex molecule [] is based on a pyrazolo[1,5-a]pyrimidine core with a variety of substituents, including chlorine atoms, phenyl rings, and a methoxy group. It has shown moderate anticancer activity.

Relevance: While structurally complex, this compound shares the pyrimidine ring system found in 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine, indicating a broad interest in this heterocycle for medicinal chemistry. The presence of a 2-methyl substituent on the pyrimidine ring, mirroring the main compound, further highlights this connection. While the biological target of this compound remains unclear, its anticancer activity suggests a potential area of investigation for structurally related compounds like 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine. []

[2-Methyl-2-Nitro-N,N'-Bis(Pyridin-2-Ylmethyl)-Propane-1,3-Diamine]Copper(II) Cation

Compound Description: This complex [] features a copper(II) ion coordinated to a tetradentate ligand containing two pyridine rings and a nitro group.

6-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(Pyridin-2-yl)Pyrimidin-4-amine (L) and [CuLCl2]

Compound Description: L, a pyrimidine derivative [], acts as a tridentate ligand coordinating to a copper(II) ion in the complex [CuLCl2]. L features a pyrimidin-4-amine core substituted with a pyridin-2-yl group at the 2-position and a 3,5-dimethyl-1H-pyrazol-1-yl group at the 6-position.

Relevance: L shares significant structural similarity with 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine. Both compounds possess a pyrimidin-4-amine core with a pyridin-2-yl substituent. The main difference lies in the presence of a 3,5-dimethyl-1H-pyrazol-1-yl group at the 6-position of L compared to a chlorine and methyl group at the 6- and 2- positions, respectively, in the main compound. The ability of L to act as a tridentate ligand for copper(II) suggests that 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine could also potentially coordinate with metal ions. This property might be relevant for exploring new applications of the main compound, such as in the development of metal-based drugs or catalysts. []

5-Chloro-N-[2-(1H-Imidazol-4-yl)Ethyl]-N-Methyl-7H-Pyrrolo[2,3-d]Pyrimidin-4-amine

Compound Description: This molecule [] incorporates a pyrrolo[2,3-d]pyrimidine core, with a chlorine substituent at the 5-position and a N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl amine group at the 4-position.

(±)-N-[2-Methyl-4-Methoxyphenyl]-1-(1-(Methoxymethyl)Propyl)-6-Methyl-1H-1,2,3-Triazolo[4,5-c]Pyridin-4-amine (SN003) and [3H]SN003

Compound Description: SN003 is a small molecule antagonist of the corticotropin-releasing factor 1 (CRF1) receptor [, ]. [3H]SN003 is the radiolabeled version used as a radioligand.

Relevance: Despite lacking the pyrimidine ring present in 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine, SN003 is relevant due to its use as a tool to study CRF1 receptors. While the structures differ, both compounds highlight the application of heterocyclic compounds in biological systems, suggesting potential biological activities for 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine that could be further explored. [, ]

N-(Pyridin-2-yl)-4-(Thiazol-5-yl)Pyrimidin-2-amines

Compound Description: This series of compounds [] features a pyrimidin-2-amine core, with a pyridin-2-yl group at the 2-position and a thiazol-5-yl group at the 4-position of the pyrimidine ring.

8-Substituted Pyrido[3,4-d]Pyrimidin-4(3H)-one Derivatives

Compound Description: This class of compounds [] is characterized by a pyrido[3,4-d]pyrimidin-4(3H)-one core structure. The 8-position of this core is substituted with various groups, with a specific focus on 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, which demonstrated potent JmjC histone lysine demethylase (KDM) inhibitory activity.

N-(4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Phenyl)-4-((4-Methylpiperazin-1-yl)Methyl)Benzamide (Imatinib)

Compound Description: Imatinib is a tyrosine kinase inhibitor widely used as a therapeutic agent for leukemia []. It features a pyrimidin-2-amine core substituted with a complex phenylbenzamide group at the 2-position and a pyridin-3-yl group at the 4-position.

6-Amino-2-Methylthio-5-Nitropyrimidin-4-ol and its 6-Chloro Derivative

Compound Description: These compounds [] are pyrimidine derivatives containing various substituents including amino, methylthio, nitro, and hydroxyl groups. The 6-chloro derivative was successfully synthesized from its parent compound via chlorination.

Relevance: These compounds showcase the modification of pyrimidine rings, a core structure shared with 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine. The successful chlorination to yield the 6-chloro derivative highlights the potential for similar halogenation reactions with 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine, potentially leading to derivatives with altered biological properties. While the biological activities of these specific compounds were not discussed, their synthesis and modification provide valuable insights into the chemical reactivity of substituted pyrimidines. []

2-Amino-6-Methylthio-5-Nitropyrimidin-4-ol

Compound Description: This compound [] is a pyrimidine derivative structurally similar to 6-amino-2-methylthio-5-nitropyrimidin-4-ol but with the amino and methylthio substituents at different positions on the pyrimidine ring.

Relevance: This compound, along with 6-amino-2-methylthio-5-nitropyrimidin-4-ol, emphasizes the significance of substituent position on the pyrimidine ring in influencing its reactivity. Attempts to chlorinate this compound under similar conditions did not yield the desired 4-chloro derivative, suggesting that the position of the amino and methylthio groups impacts the reactivity of the pyrimidine ring towards chlorination. This observation highlights the importance of considering steric and electronic effects when designing synthetic strategies for modifying pyrimidine-based compounds like 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine. []

2,5-Diaminopyrimidine-4,6-diol and its 4,6-Dichloro Derivative

Compound Description: These compounds [] are pyrimidine derivatives featuring amino and hydroxyl substituents. The 4,6-dichloro derivative was synthesized, albeit in low yield, by chlorination of the parent diol.

2-Amino-5-Benzoylaminopyrimidine-4,6-diol and 7-Chloro-2-Phenyloxazolo[5,4-d]Pyrimidin-5-Amine

Compound Description: These compounds [] illustrate the modification of a pyrimidine diol, with the latter featuring a fused oxazolo[5,4-d]pyrimidine structure. The synthesis of 7-chloro-2-phenyloxazolo[5,4-d]pyrimidin-5-amine from its precursor highlights the potential for intramolecular cyclization reactions.

5-Acetylamino-2-Methylthiopyrimidine-4,6-diol and its Chlorination Products

Compound Description: This pyrimidine derivative [] was subjected to chlorination, yielding two main products: 7-chloro-2-methyl-5-methylthiooxazolo

Properties

CAS Number

1111849-77-4

Product Name

6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine

IUPAC Name

6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

InChI

InChI=1S/C11H11ClN4/c1-8-15-10(12)6-11(16-8)14-7-9-4-2-3-5-13-9/h2-6H,7H2,1H3,(H,14,15,16)

InChI Key

BAOXAMRXCAGEIS-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=N2

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.